molecular formula C21H22N4O5S2 B10873050 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

Cat. No.: B10873050
M. Wt: 474.6 g/mol
InChI Key: DPTPWFICGAUVAB-UHFFFAOYSA-N
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Description

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has attracted attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE include other thiadiazole derivatives with different substituents. These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

N'-[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C21H22N4O5S2/c1-28-15-6-4-13(5-7-15)8-18(26)22-23-19(27)12-31-21-25-24-20(32-21)14-9-16(29-2)11-17(10-14)30-3/h4-7,9-11H,8,12H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

DPTPWFICGAUVAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(S2)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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